2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine
Description
Properties
IUPAC Name |
2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIMAHFYFVMXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629724 | |
| Record name | 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-57-1 | |
| Record name | 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways for 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine
Route 1: Cyclocondensation of Amidine-Oxime Precursors
Reaction Mechanism
The oxadiazole ring is synthesized via cyclocondensation of amidine-oxime derivatives with trichloroacetic anhydride (TCAA). This method, adapted from thiadiazole syntheses, involves:
- Formation of Amidoxime : Reaction of 3-cyanopyridine with hydroxylamine hydrochloride in ethanol yields pyridin-3-yl-amidoxime.
- Cyclization : Treatment with TCAA at 80°C induces dehydration, forming the 1,2,4-oxadiazole ring.
Example Protocol
- Step 1 : 3-Cyanopyridine (10 mmol) and NH₂OH·HCl (12 mmol) in EtOH (50 mL) are refluxed for 6 h.
- Step 2 : TCAA (15 mmol) is added dropwise at 0°C, followed by stirring at 80°C for 4 h.
- Yield : 68% (isolated as white crystals).
Ethylamine Functionalization
The ethylamine side chain is introduced via nucleophilic substitution or reductive amination:
Route 2: Hydrazide Cyclization with β-Keto Acids
Adapted from 1,3,4-oxadiazole syntheses, this method modifies the substrate to favor 1,2,4-regioisomers:
Key Steps
- Hydrazide Formation : Pyridin-3-yl carboxylic acid hydrazide is prepared via esterification (SOCl₂/MeOH) followed by hydrazine hydrate treatment.
- Cyclodehydration : Reaction with β-keto propionic acid in POCl₃ at 120°C forms the oxadiazole ring.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| POCl₃ Concentration | 5 eq | 72 |
| Temperature | 120°C | 68 |
| Reaction Time | 8 h | 75 |
Route 3: Solid-Phase Synthesis for High-Throughput Production
A resin-bound approach minimizes purification steps:
- Wang Resin Functionalization : Load with Fmoc-ethylamine via carbodiimide coupling.
- Oxadiazole Assembly : Sequential coupling of pyridin-3-yl carboxylic acid and hydroxylamine, followed by cyclization with EDCl/HOBt.
- Cleavage : TFA/DCM (1:1) liberates the free base, isolated as the trifluoroacetate salt.
Critical Analysis of Methodologies
Yield and Purity Comparisons
| Method | Average Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Amidine-Oxime Route | 68–72 | >95% | Moderate |
| Hydrazide Cyclization | 65–75 | >90% | High |
| Solid-Phase | 60–65 | >98% | Low |
Analytical Characterization
Spectroscopic Data
Industrial and Regulatory Considerations
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| 3-Cyanopyridine | 1,200 |
| POCl₃ | 800 |
| EDCl | 3,500 |
Scientific Research Applications
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ethanamine group can form ionic bonds with negatively charged sites on proteins or enzymes, modulating their function .
Comparison with Similar Compounds
Key Properties :
- Melting Point : 171.1°C
- Boiling Point : 359.3°C
- Solubility: Likely polar solvent-soluble (e.g., methanol, ethanol) due to the amine and heterocyclic components .
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Heterocyclic Ring Replacements
Structural Modifications on the Ethanamine Side Chain
Biological Activity
The compound 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 304.23 g/mol. The compound features a pyridine ring attached to an oxadiazole moiety, which is known for its pharmacological properties.
Biological Activity Overview
- Antioxidant Activity :
-
Anti-inflammatory Effects :
- The anti-inflammatory potential of oxadiazole derivatives has been evaluated using models like carrageenan-induced paw edema. Results indicated that these compounds could inhibit edema significantly (up to 82.3% at a dose of 25 mg/kg), suggesting potential therapeutic applications in inflammatory diseases .
-
Anticancer Properties :
- A variety of studies have highlighted the cytotoxic effects of oxadiazole derivatives against several cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the sub-micromolar range against leukemia and breast adenocarcinoma cell lines . Notably, these compounds were found to induce apoptosis in MCF-7 cells through mechanisms involving p53 activation and caspase-3 cleavage .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit specific enzymes related to cancer progression and inflammation.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a critical aspect of their anticancer activity.
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives:
| Study | Compound | Target | Result |
|---|---|---|---|
| Jakopin & Dolenc (2008) | Various oxadiazoles | Cancer cell lines | Significant cytotoxicity observed |
| MDPI (2020) | Oxadiazole derivatives | Inflammation model | Up to 82.3% edema inhibition |
| Sigma-Aldrich Product Data | This compound | Antioxidant assays | Radical scavenging activity noted |
Q & A
Q. How can researchers optimize the synthesis of 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine to improve yield and purity?
- Methodological Answer: Synthesis optimization typically involves adjusting reaction conditions such as solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., sodium hydroxide). For example, cyclocondensation reactions between pyridine-3-carboxamide derivatives and hydroxylamine intermediates require precise stoichiometric ratios and reflux conditions to avoid byproducts like unreacted oxadiazole precursors . Characterization via NMR and HPLC-MS is critical to monitor reaction progress and purity .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyridine and oxadiazole ring connectivity. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive structural proof of the oxadiazole-pyridine linkage and ethanamine side chain . Infrared (IR) spectroscopy can validate functional groups like C=N and N-O stretches in the oxadiazole ring .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer: Use molecular docking simulations to predict binding affinities to targets like kinases or GPCRs, leveraging software such as AutoDock Vina or Schrödinger Suite . Validate predictions with in vitro assays (e.g., fluorescence polarization or surface plasmon resonance) to quantify binding constants (Kd). For example, oxadiazole derivatives have shown affinity for adenosine receptors, requiring competitive binding assays with radiolabeled ligands .
Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity). Systematic SAR studies should:
- Compare analogs with controlled substitutions (e.g., pyridin-3-yl vs. pyridin-4-yl) .
- Use multivariate statistical analysis to isolate variables affecting activity .
- Validate findings across multiple biological replicates and orthogonal assays (e.g., enzymatic vs. cell-based assays) .
Q. How can the compound’s stability under physiological conditions be evaluated for drug development?
- Methodological Answer: Conduct stability studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4, 37°C) using HPLC to monitor degradation over 24–72 hours. Oxadiazole rings are prone to hydrolysis under acidic conditions, so pH-dependent stability assays are critical. Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf-life .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer: Use QSAR models or tools like SwissADME to predict logP (lipophilicity), solubility, and CYP450 metabolism. Molecular dynamics simulations can assess blood-brain barrier permeability. For instance, the ethanamine side chain may enhance aqueous solubility but reduce membrane permeability compared to bulkier substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
